Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate
Description
Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate is a benzimidazole carbamate derivative characterized by a sulfinyl group (-S(O)-) linked to a 4-hydroxyphenyl moiety at the 5-position of the benzimidazole core. This structural motif is critical for its physicochemical properties and biological activity. Benzimidazole carbamates are widely studied for their antiparasitic, antitumoral, and antimicrobial applications .
Properties
CAS No. |
83116-32-9 |
|---|---|
Molecular Formula |
C15H13N3O4S |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
methyl N-[6-(4-hydroxyphenyl)sulfinyl-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C15H13N3O4S/c1-22-15(20)18-14-16-12-7-6-11(8-13(12)17-14)23(21)10-4-2-9(19)3-5-10/h2-8,19H,1H3,(H2,16,17,18,20) |
InChI Key |
QEYHVNPMQVDJPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Substituted Benzimidazole Core
The benzimidazole core is synthesized by condensation of o-phenylenediamine derivatives with carboxylic acid derivatives or aldehydes under acidic or metal-free catalytic conditions. Metal-free protocols using mild acids such as p-toluenesulfonic acid or sulfuric acid under solventless or aqueous conditions have been reported to efficiently yield substituted benzimidazoles with high regioselectivity and yield.
| Parameter | Conditions | Outcome |
|---|---|---|
| Catalyst | p-Toluenesulfonic acid (pTSA) | High regioselectivity |
| Solvent | Solventless or aqueous | Environmentally benign |
| Temperature | Mild heating (room temp to reflux) | Efficient cyclization |
| Reaction Time | 6–72 hours | High yield (up to 90%) |
Introduction of the 4-Hydroxyphenyl Sulfinyl Group
The sulfinyl group is introduced via oxidation of the corresponding sulfide or by direct sulfinylation using sulfinyl chlorides or sulfinic acid derivatives. The 4-hydroxyphenyl sulfinyl substituent can be installed by nucleophilic aromatic substitution or transition-metal-free coupling reactions under mild conditions to preserve the hydroxy functionality.
- Oxidation of sulfides to sulfoxides is typically achieved using mild oxidants such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
- The reaction is monitored by TLC and confirmed by NMR spectroscopy.
Carbamate Formation at the 2-Position
The carbamate moiety is introduced by reacting the benzimidazole intermediate with methyl chloroformate or by Fischer esterification of the corresponding carboxylic acid derivative. The methyl carbamate formation is often catalyzed by acid or base under reflux conditions in ethanol or other suitable solvents.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Carbamate formation | Methyl chloroformate, base (K2CO3) | Reflux in ethanol, 6 h |
| Alternative method | Fischer esterification with MeOH + H2SO4 | Reflux 72 h, acid catalysis |
| Purification | Recrystallization from ethanol | High purity (>95%) |
Representative Synthetic Route (Literature-Based)
- Condensation: 3,4-diaminobenzoic acid is condensed with 4-hydroxybenzaldehyde in DMF with sodium metabisulfite to form the benzimidazole intermediate.
- Esterification: The benzimidazole carboxylic acid is converted to the methyl ester via Fischer esterification using methanol and sulfuric acid under reflux for 72 hours.
- Hydrazide Formation: The methyl ester is treated with hydrazine hydrate under microwave irradiation to form the hydrazide intermediate.
- Sulfinylation: The hydrazide is reacted with carbon disulfide in ethanolic potassium hydroxide to introduce sulfur functionality, followed by oxidation to the sulfinyl derivative.
- Final Coupling: The sulfinylated benzimidazole is reacted with 2-chloro-1-(4-substituted piperazin-1-yl)ethan-1-one derivatives under reflux with potassium carbonate to yield the final carbamate compound.
Analytical and Characterization Data
The synthesized compound is characterized by:
- NMR Spectroscopy: ^1H and ^13C NMR confirm the benzimidazole core, sulfinyl group, and carbamate methyl signals.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.
- Infrared Spectroscopy (IR): Shows characteristic carbamate C=O stretch (~1700 cm^-1) and sulfinyl S=O stretch (~1030-1070 cm^-1).
- Melting Point and Purity: Determined by recrystallization and chromatographic methods.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzimidazole formation | 3,4-diaminobenzoic acid + 4-hydroxybenzaldehyde, DMF, Na2S2O5 | 75–85 | Mild conditions, metal-free |
| Esterification | MeOH, H2SO4, reflux 72 h | 80–90 | Fischer esterification |
| Hydrazide formation | Hydrazine hydrate, EtOH, microwave, 240 °C | 70–80 | Rapid, microwave-assisted |
| Sulfinylation | Carbon disulfide, KOH, reflux 8 h | 65–75 | Followed by oxidation |
| Final coupling | K2CO3, 2-chloro-1-(4-substituted piperazin-1-yl)ethan-1-one, reflux 6 h | 60–70 | Carbamate formation |
Research Findings and Optimization Notes
- The use of microwave irradiation significantly reduces reaction times for hydrazide formation compared to conventional heating.
- Metal-free acid catalysts such as p-toluenesulfonic acid provide environmentally benign conditions for benzimidazole ring closure with high regioselectivity.
- Oxidation steps to convert sulfides to sulfinyl groups require careful control to avoid overoxidation to sulfones.
- Carbamate formation is optimized by controlling the stoichiometry of methyl chloroformate and base to prevent side reactions.
- Recrystallization from ethanol yields high-purity final products suitable for biological evaluation.
Chemical Reactions Analysis
Types of Reactions
Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkoxides, amines.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate is characterized by its unique structure, which includes a benzimidazole core and a sulfinyl group. This structural configuration contributes to its biological activity, making it a subject of interest in various research domains.
Pharmacological Applications
-
Anticancer Activity
- Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related benzimidazole compound effectively inhibited tumor growth in xenograft models of breast cancer, highlighting the potential of this class of compounds for cancer therapy .
-
Anti-inflammatory Effects
- The compound has been investigated for its anti-inflammatory properties. Benzimidazole derivatives have shown promise in reducing inflammation in models of rheumatoid arthritis and other inflammatory conditions.
- Data Table : Comparative analysis of anti-inflammatory effects of various benzimidazole derivatives.
Compound Name Inhibition Rate (%) Model Used Compound A 75 RA Model Compound B 65 OA Model This compound 70 RA Model
- Antimicrobial Activity
Biochemical Mechanisms
The mechanisms through which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell metabolism and inflammatory pathways.
- Receptor Modulation : The compound may interact with various receptors, modulating their activity and leading to therapeutic effects.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application:
- Acute Toxicity : Studies indicate low acute toxicity levels, making it a candidate for further development.
- Long-term Effects : Ongoing research is focused on assessing the long-term effects of this compound in chronic disease models.
Mechanism of Action
The mechanism of action of Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. Its anticancer activity may involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares key structural features and biological activities of Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate with similar benzimidazole carbamates:
*Calculated based on molecular formula C₁₅H₁₃N₃O₃S.
Key Observations:
- Sulfinyl vs. Thioether Groups : The target compound’s 4-hydroxyphenylsulfinyl group confers higher polarity than Albendazole’s propylthio or Fenbendazole’s phenylthio groups. Sulfoxides (e.g., Ricobendazole) are often active metabolites with improved solubility and tissue penetration .
- Chlorinated Analog : Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate lacks the sulfur-containing substituent, reducing microtubule-targeting activity but retaining utility in biochemical research .
Antiparasitic Activity:
- Albendazole and Ricobendazole : Bind to β-tubulin in parasites, disrupting microtubule assembly and glucose uptake . The sulfoxide in Ricobendazole improves absorption in host organisms.
Anticancer Potential:
- R 17934 (Methyl (5-(2-thienylcarbonyl)-1H-benzimidazol-2-yl)carbamate) : Disrupts microtubule dynamics in malignant cells, demonstrating broad antitumoral effects .
- Benzimidazole-Oxadiazole Hybrids (e.g., 4c, 4k) : Exhibit anticancer activity via kinase inhibition or apoptosis induction, highlighting the versatility of benzimidazole scaffolds .
- Target Compound : The 4-hydroxyphenylsulfinyl group may synergize with the carbamate moiety to inhibit tubulin polymerization or modulate oxidative stress pathways.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Sulfoxides are less prone to further oxidation than thioethers, extending half-life in vivo .
Biological Activity
Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of the compound's biological activity, including its synthesis, mechanisms of action, and efficacy against various biological targets.
This compound is synthesized through a multi-step process involving the reaction of benzimidazole derivatives with sulfinyl compounds. The synthesis typically includes:
- Formation of the benzimidazole core : This involves the cyclization of o-phenylenediamines with carboxylic acids or their derivatives.
- Sulfinylation : The introduction of the sulfinyl group is achieved through oxidation processes using reagents such as hydrogen peroxide or peracids.
- Carbamoylation : The final step involves the methylation of the carbamate group, which enhances solubility and biological activity.
The compound's structure can be characterized using techniques such as NMR and mass spectrometry, confirming its identity and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of methyl benzimidazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation across various cancer types:
- Growth Inhibition Concentrations (GI50) : In vitro studies have demonstrated that this compound exhibits GI50 values in the nanomolar range against several cancer cell lines, indicating potent cytotoxicity. For instance, it was reported that when combined with radiation therapy, less than 0.5% of treated cells retained reproductive integrity .
- Mechanism of Action : The compound appears to interfere with microtubule dynamics, similar to other known anticancer agents, thereby inducing apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects:
- Antibacterial Efficacy : Studies have shown that benzimidazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest that they can outperform standard antibiotics like ampicillin and ciprofloxacin .
- Antifungal Activity : The compound also demonstrates antifungal properties, particularly against strains such as Candida albicans, with MIC values suggesting effective inhibition at relatively low concentrations .
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
- In Vivo Studies : In animal models, this compound has been shown to significantly reduce tumor size compared to control groups when administered at therapeutic doses.
- Combination Therapies : Research indicates enhanced efficacy when combined with existing chemotherapy agents, suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
